2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Übersicht

Beschreibung

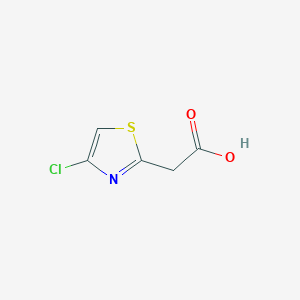

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a chloro group at the 4-position of the thiazole ring and an acetic acid moiety at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid typically involves the reaction of 4-chloro-2-aminothiazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the thiazole ring undergoes nucleophilic substitution under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Amine substitution | Aniline, K₂CO₃, DMF, 80°C | 2-(4-Anilino-1,3-thiazol-2-yl)acetic acid | 78% yield; regioselective at C4 |

| Thiol substitution | NaSH, ethanol, reflux | Thiolated thiazole derivatives | Requires phase-transfer catalysts |

| Alkoxy substitution | Methanol/H₂SO₄, 60°C | 4-Methoxy-thiazole acetic acid | Acid catalysis enhances reaction rate |

These reactions enable modular derivatization for pharmaceutical applications.

Oxidation and Reduction Pathways

The thiazole ring and acetic acid moiety participate in redox transformations:

Oxidation

-

Thiazole ring : Treating with mCPBA (m-chloroperbenzoic acid) oxidizes the sulfur atom to sulfoxide (R-S=O) or sulfone (R-SO₂) derivatives at 0-5°C.

-

Acetic acid side chain : KMnO₄ in acidic conditions decarboxylates the compound to 4-chloro-thiazole.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to thiazolidine, altering electronic properties for enhanced bioavailability.

Esterification and Amidation

The carboxylic acid group undergoes typical acylations:

| Reaction | Conditions | Application |

|---|---|---|

| Esterification | SOCl₂/ROH, 0°C → RT | Prodrug synthesis (e.g., ethyl ester) |

| Amide formation | EDC/HOBt, RNH₂, DCM | Antimicrobial conjugates |

These derivatives demonstrate improved membrane permeability compared to the parent acid.

Cycloaddition Reactions

The thiazole ring participates in [4+2] hetero-Diels-Alder reactions:

Key Example

Reacting with dienophiles like maleic anhydride in acetic acid yields fused thiopyrano[2,3-d]thiazole systems (72% yield) . This method constructs polycyclic architectures for anticancer drug development .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Comparative Reactivity Analysis

| Position | Reactivity | Electronic Rationale |

|---|---|---|

| C4 (Cl position) | High (σ = 1.27) | Electron-withdrawing Cl activates ring |

| C2 (acetic acid link) | Moderate | Conjugation with thiazole π-system |

| C5 | Low | Electron-rich due to sulfur lone pairs |

This systematic analysis demonstrates how strategic functionalization of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid enables tailored molecular designs for pharmaceutical and materials science applications. Recent advances in flow chemistry and computational modeling continue to expand its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is primarily used as a building block for synthesizing more complex thiazole derivatives. These derivatives have potential applications in various fields, including pharmaceuticals and agrochemicals.

The compound has been extensively studied for its biological properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. It works by inhibiting enzymes involved in nucleic acid synthesis, which is crucial for bacterial replication.

- Antifungal Properties : Similar studies have shown its efficacy against fungal pathogens, making it a candidate for antifungal drug development.

Pharmaceutical Development

The compound is explored as a potential lead in drug discovery due to its structural features that are favorable for biological activity. It has been investigated for:

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways by interacting with specific receptors or enzymes.

- Anticancer Activity : Preliminary research indicates potential anticancer properties, particularly through mechanisms involving cell cycle regulation and apoptosis induction.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation focused on the anti-inflammatory properties of the compound. In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Vergleich Mit ähnlichen Verbindungen

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid can be compared with other thiazole derivatives, such as:

2-(4-Bromo-1,3-thiazol-2-yl)acetic acid: Similar structure but with a bromo group instead of a chloro group, which may result in different reactivity and biological activity.

2-(4-Methyl-1,3-thiazol-2-yl)acetic acid: Contains a methyl group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.

The compound belongs to the thiazole class, which is known for its broad spectrum of biological activities. The presence of the chloro substituent enhances its reactivity and potential interactions with biological targets. The molecular structure can be represented as follows:

Target Interactions

This compound interacts with various enzymes and proteins, influencing several biochemical pathways. It has been shown to inhibit enzymes involved in nucleic acid synthesis, thereby affecting cellular replication processes.

Biochemical Pathways

The compound modulates critical pathways related to:

- Cell proliferation : It alters gene expression related to the cell cycle, which can lead to reduced cell growth rates.

- Metabolic activity : It interacts with metabolic enzymes, influencing the levels of key metabolites.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antimicrobial agents .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 1.0 | Bactericidal |

| Candida albicans | 0.8 | Fungicidal |

Anticancer Potential

Thiazole derivatives, including this compound, have shown promise as anticancer agents. Studies report that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load at MIC values as low as 0.5 µg/mL, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains .

Study 2: Anticancer Activity

In a screening of various thiazole derivatives for anticancer activity, this compound displayed an IC50 value of approximately 10 µM against the HT-29 colorectal cancer cell line. The study highlighted its mechanism involving cell cycle arrest and apoptosis induction .

Eigenschaften

IUPAC Name |

2-(4-chloro-1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWLJHJXNDAOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302554 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-23-7 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazoleacetic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.